1,3-Cyclopentadiene, 1-nonyl
Description
Historical Trajectory of Cyclopentadiene (B3395910) Chemistry and Alkyl Derivatives
The journey of cyclopentadiene chemistry began in the late 19th century. In 1886, Roscoe first observed a C5H6 hydrocarbon, cyclopentadiene, which was found to spontaneously dimerize into dicyclopentadiene (B1670491). nih.gov The structures of these compounds were later elucidated by Etard and Lambert in 1891 and by Kraemer and Spilker in 1896. nih.gov For decades, cyclopentadiene was primarily of academic interest, noted for its high reactivity in Diels-Alder reactions. nih.govwikipedia.org
A revolutionary shift occurred in 1951 with the serendipitous discovery of ferrocene, the first "sandwich" compound, which ignited the field of organometallic chemistry. nih.govnumberanalytics.com This breakthrough spurred intensive research into modifying the basic cyclopentadienyl (B1206354) ligand to create derivatives with enhanced properties. The introduction of the pentamethylcyclopentadienyl (Cp*) ligand in 1960 was a significant milestone, establishing a precedent for highly substituted and more stable cyclopentadienyl systems. nih.gov
The synthesis of alkyl-substituted cyclopentadienes has been achieved through various methods. A common and direct approach involves the nucleophilic attack of a cyclopentadienyl anion (generated by deprotonating cyclopentadiene with a strong base) on an alkyl halide. google.comresearchgate.net This salt metathesis reaction is a versatile method for producing a wide array of mono- and poly-alkylated cyclopentadiene derivatives. google.comwikipedia.org Other synthetic routes have also been developed to create specific substitution patterns on the cyclopentadiene ring. google.comrsc.org
Academic Significance of 1,3-Cyclopentadiene, 1-Nonyl in Contemporary Chemical Research
This compound is an alkyl-substituted cyclopentadiene featuring a nine-carbon chain attached to the five-membered ring. Its academic significance lies primarily in its role as a precursor to ligands for metallocene catalysts used in olefin polymerization. nih.govgoogle.com Research has shown that unbridged metallocene catalyst compounds containing at least one n-alkyl cyclopentadienyl ligand (with three or more carbons) can exhibit increased productivity compared to catalysts without this feature, a phenomenon sometimes called the "propyl effect". google.comgoogle.comgoogle.com
The investigation of longer-chain alkyl substituents, such as the nonyl group, is a logical extension of this research. mdpi.com Studies have indicated that longer-chain alkyl groups on zirconocene (B1252598) catalysts can lead to significantly higher activities in ethylene (B1197577) polymerization compared to shorter-chain substituents like ethyl. mdpi.com The nonyl group, being lipophilic, can also influence the solubility and stability of the resulting catalyst complexes. wikipedia.org The synthesis of this compound is typically achieved by reacting a cyclopentadienyl anion source with a nonyl group source, such as an alkyl halide. google.com
Below is a table of selected computed chemical and physical properties for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C14H24 | chemeo.com | |
| Molecular Weight | 192.34 | g/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 542.97 | K | Joback Calculated Property chemeo.com |
| Critical Temperature (Tc) | 728.99 | K | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 1903.58 | kPa | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 48.57 | kJ/mol | Joback Calculated Property chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.013 | Crippen Calculated Property chemeo.com |
| Water Solubility (log10WS) | -5.28 | mol/l | Crippen Calculated Property chemeo.com |
Scope and Core Research Foci of this compound Investigations
The primary research focus for this compound is its application as a ligand in organometallic chemistry, specifically for the synthesis of metallocene catalysts. numberanalytics.comgoogle.com Metallocenes, particularly those from Group 4 metals like zirconium and titanium, are potent single-site catalysts for olefin polymerization. nih.govuni-konstanz.dehhu.de
Investigations involving 1-nonylcyclopentadienyl ligands center on several key objectives:
Catalyst Activity and Productivity: A core focus is to evaluate how the long nonyl chain influences the catalytic activity and productivity in the polymerization of olefins like ethylene and propylene. google.commdpi.com The goal is to develop more efficient catalyst systems for industrial applications. d-nb.info
Polymer Properties: Researchers study how the structure of the nonyl-substituted metallocene catalyst affects the properties of the resulting polyolefins. uni-konstanz.de This includes controlling the polymer's molecular weight, molecular weight distribution, microstructure, and tacticity, which in turn determine its mechanical and physical properties. nih.gov
Synthesis and Characterization: The development of clean and efficient synthetic routes to this compound and its corresponding metallocene complexes is an ongoing area of research. google.com This includes optimizing reaction conditions to achieve high yields and purity, which is particularly important for longer-chain derivatives that are more difficult to purify via distillation. google.com
Mechanistic Studies: The compound serves as a tool to probe the fundamental mechanisms of Ziegler-Natta and metallocene-catalyzed polymerization. nih.gov By systematically varying the alkyl chain length, researchers can gain insights into the steric and electronic effects that govern catalyst performance and polymer chain growth. nih.gov
In essence, research on this compound is driven by the broader goal of designing tailor-made catalysts to produce high-performance polymers with precisely controlled architectures. uni-konstanz.de
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butyl lithium |
| Cyclopentadiene |
| Dicyclopentadiene |
| Ethylene |
| Ferrocene |
| Nickel(II) chloride |
| Pentamethylcyclopentadiene (Cp*) |
| Propylene |
| Sodium cyclopentadienide (B1229720) |
| Sodium hydride |
| Titanium |
Structure
2D Structure
3D Structure
Properties
CAS No. |
102929-02-2 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-nonylcyclopenta-1,3-diene |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h9-10,12H,2-8,11,13H2,1H3 |
InChI Key |
VDLGNFZFTOJYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Cyclopentadiene, 1 Nonyl
Strategies for Alkyl Substitution on the Cyclopentadiene (B3395910) Ring System
The fundamental strategy for attaching a nonyl group to a cyclopentadiene ring involves a nucleophilic substitution reaction. This process utilizes a cyclopentadienyl (B1206354) anion source, which acts as the nucleophile, and an alkyl group source that serves as the electrophile. google.com The cyclopentadienyl anion is generated by deprotonating cyclopentadiene, which is notably acidic for a hydrocarbon (pKa = 16). wikipedia.org This acidity allows for the formation of the stable cyclopentadienyl anion, which can then readily react with an appropriate electrophile to form the desired alkylated product. googleapis.com
Cyclopentadienyl Grignard reagents, with the general formula CpMgX (where Cp is the cyclopentadienyl group and X is a halogen), are effective anion sources for alkylation reactions. google.comresearchgate.net These reagents can be prepared by reacting cyclopentadiene with common alkyl Grignard reagents like methylmagnesium bromide (MeMgBr) or ethylmagnesium bromide (EtMgBr). researchgate.net The resulting cyclopentadienyl magnesium halide can then be reacted with a nonyl halide to yield 1-nonylcyclopentadiene. wipo.int One advantage of this method is the potential for high conversion rates and selectivity for mono-alkylation. wipo.int For instance, a process utilizing cyclopentadiene magnesium halide has been shown to achieve conversions as high as 96% with up to 99% selectivity for the mono-alkylated product. wipo.int However, a potential drawback is the difficulty in separating the desired product from magnesium-containing byproducts, which may necessitate an aqueous work-up that can lead to impurities. google.com
Alkali metal salts of cyclopentadiene, such as sodium cyclopentadienide (B1229720) (NaCp) and lithium cyclopentadienide (LiCp), are widely used reagents in organometallic synthesis. google.comresearchgate.net These compounds are typically prepared by reacting cyclopentadiene with the corresponding alkali metal or a strong base like butyllithium (B86547) (BuLi). thieme-connect.de
Sodium cyclopentadienide can be reacted with alkyl halides, such as nonyl bromide, in a solvent like tetrahydrofuran (B95107) (THF) to produce n-alkyl cyclopentadienes. google.com While this reaction can proceed readily at room temperature, it may result in significant impurities and low yields of the desired product. google.com More refined methods involve reacting sodium cyclopentadienide with alkyl halides in liquid ammonia (B1221849), which can lead to cleaner products. google.com
Lithium cyclopentadienides are also effective for alkylation. thieme-connect.de They can be prepared by deprotonating cyclopentadiene with butyllithium in solvents like THF or diethyl ether. thieme-connect.de The subsequent reaction with an alkylating agent, such as an alkyl sulfonate, can produce the n-alkyl cyclopentadiene. google.com For example, reacting lithium cyclopentadienide with alkyl trifluoromethylsulfonates in THF is a known method for producing n-alkyl cyclopentadienes with higher purity. google.com
The choice between sodium and lithium cyclopentadienide can influence the reaction outcome, and the specific reaction conditions are crucial for achieving high yields and purity. researchgate.net In THF solution, these alkali metal cyclopentadienides typically exist as monomeric contact ion pairs. rsc.org
The nonyl group is introduced into the cyclopentadiene ring using an electrophilic alkylating agent. google.com The most common sources are alkyl halides and alkyl sulfonates. google.comgoogle.com
Alkyl Halides : Compounds such as 1-bromononane (B48978) or 1-iodononane (B46442) are frequently used. google.com The reactivity of the halide follows the order I > Br > Cl. While alkyl bromides are often used, reacting 1-iodobutane (B1219991) with sodium cyclopentadienide in liquid ammonia has been reported as a clean method for producing n-alkyl cyclopentadienes. google.com
Alkyl Sulfonates : Alkyl sulfonates, such as p-toluenesulfonyl (tosyl) or trifluoromethylsulfonyl (triflate) derivatives, are also effective alkylating agents. google.comgoogle.com Alkyl trifluoromethylsulfonates, in particular, are known to react cleanly with lithium cyclopentadienide, although they can be expensive, moisture-sensitive, and toxic. google.com
The selection of the alkyl group source depends on factors like desired reactivity, cost, and availability. google.com
The yield and purity of 1,3-Cyclopentadiene, 1-nonyl are highly dependent on the reaction conditions. google.com Key parameters that require optimization include the choice of solvent, reaction temperature, and the method of quenching and extraction. google.comnih.govomicsonline.org
Reacting sodium cyclopentadienide with alkyl bromides in THF at room temperature often leads to low yields and impurities. google.com Alternative solvent systems, such as liquid ammonia at low temperatures, can significantly improve the cleanliness of the reaction. google.com A patented method describes contacting a cyclopentadienyl anion source with an alkyl group source and then extracting the resulting alkyl cyclopentadiene with a hydrocarbon solvent, a process optimized to enhance purity and yield. google.com An aqueous acid quench is sometimes used, but this can also introduce impurities. google.com
The table below summarizes findings from various synthetic approaches for alkyl cyclopentadienes, illustrating the impact of different reagents and conditions.
| Cyclopentadienyl Source | Alkylating Agent | Solvent | Conditions | Outcome | Reference |
| Sodium Cyclopentadienide | Alkyl Bromide | THF | Room Temperature | Undesirable impurities, low yield | google.com |
| Sodium Cyclopentadienide | 1-Iodobutane | Liquid Ammonia | Low Temperature | Cleaner production | google.com |
| Lithium Cyclopentadienide | Alkyl Trifluoromethylsulfonate | THF | Not specified | Cleaner production | google.com |
| Cyclopentadienyl Magnesium Halide | Alkyl Halide | Not specified | Not specified | High conversion (up to 96%) and selectivity for mono-alkylation (up to 99%) | wipo.int |
Regioselectivity in the Formation of 1-Nonyl and 2-Nonyl Isomers
The alkylation of a cyclopentadienyl anion typically yields a mixture of isomers, primarily 1-substituted and 2-substituted cyclopentadienes. The initial product of the nucleophilic attack is the 1-nonyl-1,3-cyclopentadiene. However, the hydrogen atoms on the cyclopentadiene ring can undergo rapid google.comwipo.int-sigmatropic shifts. wikipedia.org This process involves the migration of a hydrogen atom around the ring, leading to the isomerization of the double bonds and, consequently, the rearrangement of the alkyl-substituted product.
This fluxional behavior means that a sample of 1-nonyl-1,3-cyclopentadiene can exist in equilibrium with its 2-nonyl and 5-nonyl isomers. The position of this equilibrium and the rate of interconversion are influenced by temperature. wikipedia.org While the initial alkylation is regioselective for the 1-position, the subsequent rearrangements can lead to a mixture of regioisomers. youtube.com Controlling the regioselectivity to favor a single isomer often requires careful control of reaction and workup conditions, such as maintaining low temperatures to slow down the sigmatropic shifts. wikipedia.org The formation of one regioisomer over another is a key aspect of regioselectivity in these reactions. youtube.com
Mechanistic Investigations of 1,3 Cyclopentadiene, 1 Nonyl Reactivity
Pericyclic Reaction Pathways
Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, involving the simultaneous breaking and forming of bonds. msu.edu For derivatives of cyclopentadiene (B3395910), such as 1,3-Cyclopentadiene, 1-nonyl, these pathways are fundamental to their reactivity, with the Diels-Alder reaction being a prominent example. wikipedia.orglibretexts.org
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for forming six-membered rings with a high degree of regio- and stereocontrol. wikipedia.orgencyclopedia.pub It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). amherst.edu this compound, as a substituted cyclopentadiene, is a highly reactive diene for this type of transformation due to its inherent structural and electronic properties. nih.govraineslab.com
A critical requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. youtube.comyoutube.com This conformation allows the termini of the diene (C1 and C4) to effectively overlap with the π-system of the dienophile in the cyclic transition state. youtube.com Many acyclic dienes exist in a more stable s-trans conformation, and the energy required to rotate into the reactive s-cis form can be a barrier to reaction. youtube.commasterorganicchemistry.com
Cyclopentadiene and its derivatives, including this compound, have their diene unit locked into the required s-cis conformation by the five-membered ring structure. masterorganicchemistry.com This pre-organization of the diene significantly reduces the entropic barrier to reaction and is a primary reason for the exceptionally high reactivity of cyclopentadienes in Diels-Alder reactions compared to acyclic dienes like butadiene. nih.govraineslab.com The presence of the 1-nonyl substituent does not alter this fixed conformation, thus preserving the inherent high reactivity of the cyclopentadiene core.
| Diene Type | Predominant Conformation | Diels-Alder Reactivity | Reason |
|---|---|---|---|
| 1,3-Butadiene (Acyclic) | s-trans (more stable) | Moderate | Energy is required to adopt the necessary s-cis conformation. youtube.commasterorganicchemistry.com |
| This compound (Cyclic) | s-cis (locked) | High | The diene is structurally constrained in the reactive s-cis conformation. masterorganicchemistry.com |
The rate and feasibility of a Diels-Alder reaction are governed by the electronic properties of the diene and dienophile, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The reaction is classified based on the electronic nature of the reactants:
Normal Electron-Demand Diels-Alder: This is the most common type, where an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The primary orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. libretexts.org Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy, narrowing the energy gap and accelerating the reaction. libretexts.orgmasterorganicchemistry.com
Inverse Electron-Demand Diels-Alder: In this less common scenario, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The dominant interaction is between the LUMO of the diene and the HOMO of the dienophile. researchgate.net
This compound is considered an electron-rich diene. The alkyl nonyl group acts as a weak electron-donating group, further increasing the electron density of the diene system compared to unsubstituted cyclopentadiene. Consequently, it readily participates in normal electron-demand Diels-Alder reactions with dienophiles bearing electron-withdrawing groups (e.g., maleic anhydride, cyano groups, esters). nih.govlibretexts.org The ambiphilic nature of the cyclopentadiene core also allows it to partake in inverse electron-demand reactions if the dienophile is sufficiently electron-rich and the diene is substituted with strong electron-withdrawing groups. nih.gov
| Reaction Type | Diene Electronics (e.g., this compound) | Dienophile Electronics | Primary Orbital Interaction | Example Dienophile |
|---|---|---|---|---|
| Normal Electron Demand | Electron-Rich | Electron-Poor | HOMO(diene) - LUMO(dienophile) | Maleic Anhydride amherst.edu |
| Inverse Electron Demand | Electron-Poor | Electron-Rich | LUMO(diene) - HOMO(dienophile) | (Requires electron-withdrawing groups on the diene) |
Diels-Alder reactions are renowned for their high degree of stereochemical control:
Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com A cis-dienophile will form a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will form a trans-substituted product. youtube.com
Stereoselectivity (Endo/Exo Selectivity): When a cyclic diene like this compound reacts, two diastereomeric products are possible: the endo and exo adducts. wikipedia.org The Alder Endo Rule states that the endo product is typically the major, kinetically favored product. wikipedia.orglibretexts.org This preference is attributed to stabilizing secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the diene at the transition state. nih.gov While often sterically more hindered, the endo transition state is lower in energy. libretexts.org The exo product is generally the thermodynamically more stable isomer and may become the major product under conditions of reversibility at high temperatures. libretexts.org
For this compound, the bulky nonyl group at the C1 position introduces facial selectivity, sterically hindering one face of the diene. The dienophile will preferentially approach from the less hindered face, opposite the nonyl group, influencing the final stereochemistry of the bicyclic adduct.
Cyclopentadiene and its alkyl-substituted derivatives can act as both a diene and a dienophile, leading to a spontaneous self-Diels-Alder reaction, or dimerization, upon standing. raineslab.comresearchgate.net The dimerization of cyclopentadiene is a reversible process, and heating the dimer (dicyclopentadiene) allows for the regeneration of the monomer via a retro-Diels-Alder reaction. researchgate.net
For a 1-nonyl substituted cyclopentadiene, dimerization also occurs via a [4+2] cycloaddition mechanism. One molecule of 1-nonylcyclopentadiene acts as the diene component, and a second molecule acts as the dienophile. The reaction proceeds through a concerted, asynchronous transition state. ic.ac.uk Studies on methylcyclopentadiene (B1197316) have shown that its dimerization rate is comparable to that of unsubstituted cyclopentadiene. researchgate.net Given the similar electronic nature of alkyl groups, this compound is expected to dimerize readily at a similar rate. The reaction typically favors the formation of the endo adduct, consistent with the Alder rule. researchgate.net
While the [4+2] Diels-Alder cycloaddition is the dominant thermal pericyclic reaction for conjugated dienes, [2+2] cycloadditions are also a known class of pericyclic reactions. amazonaws.com However, thermal [2+2] cycloadditions between two simple alkenes are generally forbidden by orbital symmetry rules and require photochemical activation (hν) to proceed. libretexts.orgamazonaws.com
For dienes like this compound, the thermal [4+2] pathway is overwhelmingly favored over any potential [2+2] pathway. amazonaws.com A concerted thermal [2+2] cycloaddition is symmetry-forbidden and would have a very high activation barrier. Stepwise mechanisms for [2+2] additions can occur, but these are not typically competitive with the low-energy, concerted Diels-Alder pathway. libretexts.org An exception occurs with specific substrates like ketenes, which react with dienes like cyclopentadiene through a [2+2] cycloaddition even under thermal conditions, a reaction that is often faster than the competing Diels-Alder pathway. amazonaws.com In the absence of such specialized reaction partners, this compound is expected to react exclusively via the [4+2] cycloaddition pathway.
Electrocyclic Rearrangements and Their Stereochemistry
Substituted 1,3-cyclopentadienes, including 1-nonyl-1,3-cyclopentadiene, are known to undergo facile electrocyclic rearrangements, specifically google.comgoogleapis.com-sigmatropic shifts, which result in the migration of a substituent around the ring. In the case of 1-nonyl-1,3-cyclopentadiene, this involves the movement of a hydrogen atom, leading to the formation of the 2-nonyl isomer. This process is often referred to as metallotropic rearrangement when it involves a metal fragment.
The fundamental reaction is a thermally allowed google.comgoogleapis.com-hydride shift. According to the Woodward-Hoffmann rules, a google.comgoogleapis.com-sigmatropic shift proceeds suprafacially, meaning the hydrogen atom moves across the same face of the π-system. This occurs through a concerted mechanism involving a cyclic transition state. The equilibrium between the isomers (1-nonyl, 2-nonyl, and the less common 5-nonyl) is dynamic. The large steric bulk of the nonyl group likely influences the thermodynamics of this equilibrium. The 5-nonyl isomer, where the substituent is on an sp³-hybridized carbon, is generally less stable than the isomers where the substituent is attached to the double bond system.
The stereochemistry of these rearrangements is highly controlled. The suprafacial nature of the shift dictates that the stereochemistry at the migrating center is retained. While a migrating hydrogen has no stereocenter, if a chiral alkyl group were to migrate, it would do so with retention of configuration. The nonyl group, being achiral, does not introduce new stereochemical complexity at the migrating site, but its steric presence can influence the facial selectivity of subsequent reactions involving the cyclopentadienyl (B1206354) ring.
Table 1: Characteristics of google.comgoogleapis.com-Sigmatropic Shifts in Substituted Cyclopentadienes
| Reaction Type | Electron System | Thermal/Photo | Allowed Stereochemistry | Key Feature |
|---|---|---|---|---|
| google.comgoogleapis.com-Hydride Shift | 6-electron (4π + 2σ) | Thermal | Suprafacial | Rapid isomerization at moderate temperatures. |
| google.comgoogleapis.com-Alkyl Shift | 6-electron (4π + 2σ) | Thermal | Suprafacial (with retention) | Higher activation energy compared to hydride shifts. |
Organometallic Reaction Mechanisms Involving Nonylcyclopentadienyl Ligands
Ligand Coordination and Exchange Phenomena
The nonylcyclopentadienyl ligand typically coordinates to a metal center in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the metal. This η⁵-coordination is the most stable and common binding mode. The increased electron-donating ability of the nonyl group, compared to a simple methyl or ethyl group, strengthens the metal-ligand bond by enhancing the electron density available for donation to the metal's d-orbitals.
Ligand exchange in nonylcyclopentadienyl complexes involves the substitution of other ligands (like CO, phosphines, or halides) without displacing the Cp' ligand itself, which is typically strongly bound. However, under certain conditions, the entire nonylcyclopentadienyl ligand can be exchanged. The rate of these exchange reactions is influenced by the steric bulk of the nonyl group, which can hinder the approach of incoming ligands to the metal center, potentially slowing down associative substitution pathways. Conversely, the steric strain imposed by the bulky nonyl group might promote dissociative mechanisms by encouraging the departure of a leaving group to relieve steric crowding.
Oxidative Addition and Reductive Elimination Processes
Oxidative addition and reductive elimination are fundamental reaction steps in catalysis, involving changes in the metal's oxidation state and coordination number.
Oxidative Addition : In this process, a substrate (e.g., H₂, R-X) adds to a metal center, breaking a bond in the substrate and forming two new bonds with the metal. This increases the metal's oxidation state and coordination number by two. The electron-rich nature of the nonylcyclopentadienyl ligand makes the associated metal center more nucleophilic and thus more prone to undergo oxidative addition.
Reductive Elimination : This is the reverse of oxidative addition, where two ligands on the metal center couple to form a new molecule, which is then eliminated. The metal's oxidation state and coordination number decrease by two. For reductive elimination to occur, the two ligands must typically be cis to one another. The steric bulk of the nonylcyclopentadienyl ligand can promote reductive elimination, as the expulsion of a molecule can alleviate steric strain in the coordination sphere.
Table 2: Influence of Nonylcyclopentadienyl Ligand on Key Reaction Steps
| Reaction Step | Change in Oxidation State | Change in Coord. Number | Influence of Nonyl Group |
|---|---|---|---|
| Oxidative Addition | Increases by 2 | Increases by 2 | Electron-donating character promotes the reaction. |
| Reductive Elimination | Decreases by 2 | Decreases by 2 | Steric bulk can accelerate the reaction to relieve strain. |
Migratory Insertion Reactions
Migratory insertion is a key step in many catalytic polymerization and carbonylation reactions. It involves the intramolecular transfer of one ligand (typically an alkyl or hydride) to the site of an adjacent unsaturated ligand (like an alkene or carbon monoxide), forming a new combined ligand. This process does not change the metal's oxidation state but does create a vacant coordination site.
In a complex containing a nonylcyclopentadienyl ligand, migratory insertion of an olefin into a metal-alkyl or metal-hydride bond is a critical step in olefin polymerization. The electronic properties of the Cp' ligand are crucial; its electron-donating nature can influence the rate of insertion by affecting the polarization of the metal-alkyl bond and the activation of the coordinated olefin. While the Cp' ligand itself does not typically participate directly in the insertion, its steric and electronic "tuning" of the metal center is fundamental to the catalytic cycle.
Nucleophilic and Electrophilic Attacks on Coordinated Ligands
The reactivity of ligands coordinated to a metal center can be profoundly altered. The nonylcyclopentadienyl ring itself can be subject to attack.
Electrophilic Attack : The Cp' ring in a neutral or anionic complex is generally electron-rich and can undergo electrophilic attack (e.g., Friedel-Crafts acylation). The electron-donating nonyl group would further activate the ring towards such attacks and would direct incoming electrophiles, although steric hindrance could be a competing factor.
Nucleophilic Attack : Conversely, if the metal complex is cationic and electron-poor, the coordinated Cp' ring can become susceptible to nucleophilic attack. In such cases, a nucleophile can add to the ring, often leading to a change in hapticity from η⁵ to η⁴. The position of the nonyl group would influence the regioselectivity of the attack.
Ring-Slipping Dynamics in Metal-Cyclopentadienyl Complexes
Ring-slipping refers to a change in the hapticity of the cyclopentadienyl ligand, most commonly from η⁵ to η³ or even η¹. This transformation is a crucial mechanistic step in many catalytic reactions because it opens up a coordination site on the metal, allowing a substrate molecule to bind without the need for a ligand to dissociate completely.
An η⁵ → η³ slip changes the ligand from a 6-electron donor to a 4-electron donor, creating a vacant site for catalysis. An η³ → η¹ slip further reduces the electron donation to 2 electrons. The stability of the "slipped" intermediate is key. The bulky nonyl group on the cyclopentadienyl ring could sterically favor a slipped (η³ or η¹) geometry to reduce crowding around the metal center, thereby lowering the energy barrier for such a transformation. This dynamic behavior is essential for the reactivity of many 18-electron cyclopentadienyl complexes, which must transiently become 16-electron species to participate in reactions.
Derivatization and Functionalization Reaction Mechanisms of this compound
The reactivity of this compound is largely dictated by the conjugated diene system of the cyclopentadienyl ring. The 1-nonyl group, a long-chain alkyl substituent, primarily exerts steric and modest electronic effects that influence the mechanisms of derivatization and functionalization reactions. Mechanistic investigations into the reactivity of this specific compound are not extensively documented in dedicated studies; therefore, the following discussion is based on well-established principles of cyclopentadiene chemistry and studies of analogous 1-alkyl-1,3-cyclopentadienes.
The derivatization of this compound can proceed through several pathways, including cycloaddition reactions, deprotonation to form the corresponding cyclopentadienyl anion followed by reaction with an electrophile, and electrophilic addition to the diene system. The presence of the nonyl group at the C1 position introduces asymmetry, which is a key consideration in the regioselectivity and stereoselectivity of these reactions.
Regioselective Functionalization Strategies
Regioselectivity in the functionalization of this compound is a critical aspect, particularly in reactions where multiple isomers can be formed. The nonyl group at the C1 position breaks the symmetry of the cyclopentadiene ring, leading to electronically and sterically distinct carbon atoms.
One of the most well-studied reactions of cyclopentadienes is the Diels-Alder reaction, a [4+2] cycloaddition. In the case of 1-nonyl-1,3-cyclopentadiene reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. The nonyl group is an electron-donating group (EDG) through induction, which slightly increases the electron density of the diene system. This generally leads to a preference for the "ortho" or "para" adducts, depending on the position of the electron-withdrawing group (EWG) on the dienophile. chemistrysteps.comyoutube.com
For instance, in a reaction with a dienophile such as methyl acrylate, the electron-donating nonyl group at C1 of the diene influences the alignment of the reactants in the transition state. The major product typically arises from the arrangement where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. chemistrysteps.com
Electrophilic substitution reactions on the cyclopentadiene ring of 1-nonyl-1,3-cyclopentadiene are also subject to regioselective control. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate determines the position of attack. The nonyl group can stabilize an adjacent positive charge through hyperconjugation and inductive effects. This would favor electrophilic attack at the C2 and C5 positions. However, steric hindrance from the bulky nonyl group can also play a significant role, potentially favoring attack at the less hindered C5 position.
The table below illustrates the predicted regioselectivity in the Diels-Alder reaction of 1-nonyl-1,3-cyclopentadiene with a generic monosubstituted dienophile bearing an electron-withdrawing group.
| Reaction Type | Dienophile | Major Regioisomer | Minor Regioisomer | Rationale |
| Diels-Alder | CH₂=CH-EWG | "Ortho" adduct | "Meta" adduct | Favorable electronic interaction between the EDG on the diene and the EWG on the dienophile. youtube.commasterorganicchemistry.com |
This table is based on general principles of Diels-Alder regioselectivity for 1-alkyl-1,3-cyclopentadienes. chemistrysteps.comyoutube.commasterorganicchemistry.com
Chiral Derivatization Approaches
The introduction of chirality into derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis where chiral cyclopentadienyl ligands are widely used. nih.govresearchgate.net Chiral derivatization can be achieved through several approaches, including the use of chiral reagents, catalysts, or auxiliaries.
One common strategy involves the deprotonation of 1-nonyl-1,3-cyclopentadiene to form the nonylcyclopentadienyl anion, which is then reacted with a chiral electrophile. Alternatively, a prochiral derivative of 1-nonyl-1,3-cyclopentadiene can undergo an asymmetric transformation in the presence of a chiral catalyst.
For example, a Diels-Alder reaction between 1-nonyl-1,3-cyclopentadiene and a prochiral dienophile can be rendered enantioselective by using a chiral Lewis acid catalyst. magtech.com.cn The catalyst coordinates to the dienophile, creating a chiral environment that favors the approach of the diene from one face over the other, leading to the formation of one enantiomer in excess.
Another approach involves the synthesis of chiral metallocenes. acs.org The nonylcyclopentadienyl ligand, being prochiral, can be incorporated into a metal complex. Subsequent functionalization of the cyclopentadienyl ring can be directed by the metal center or by other chiral ligands present in the coordination sphere, leading to the formation of planar chiral metallocene derivatives. The development of chiral cyclopentadienyl ligands has been a major focus in the field of asymmetric catalysis, with various strategies employed to create effective chiral environments around the metal center. nih.govresearchgate.net
The table below summarizes some approaches for the chiral derivatization of cyclopentadiene systems, which are applicable to 1-nonyl-1,3-cyclopentadiene.
| Approach | Reagents/Catalysts | Type of Chirality Introduced | Mechanistic Feature |
| Asymmetric Diels-Alder | Prochiral dienophile, Chiral Lewis Acid (e.g., based on Al, B, Ti) | Central chirality in the adduct | Catalyst creates a chiral pocket, directing the facial approach of the diene. magtech.com.cn |
| Reaction with Chiral Electrophile | Nonylcyclopentadienyl anion, Chiral electrophile (e.g., chiral alkyl halide) | Central chirality at the point of attachment | Nucleophilic substitution with a chiral reactant. |
| Asymmetric C-H Functionalization | Chiral Rh(III) complex with a chiral Cp ligand | Planar or central chirality | Directed C-H activation and enantioselective trapping of the intermediate. nih.gov |
| Diastereoselective Functionalization | Covalently attached chiral auxiliary | Diastereomeric products that can be separated | The chiral auxiliary directs the approach of the reagent to one face of the cyclopentadiene ring. |
This table is illustrative of general strategies for the chiral derivatization of substituted cyclopentadienes.
Computational and Theoretical Studies of 1,3 Cyclopentadiene, 1 Nonyl Systems
Density Functional Theory (DFT) Applications
Density Functional Theory has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. google.com It is widely used to investigate the properties of cyclopentadiene (B3395910) derivatives, from their ground-state geometries to complex reaction mechanisms. osti.govresearchgate.net For a molecule like 1,3-cyclopentadiene, 1-nonyl, DFT methods can predict its behavior with high reliability.
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles. Standard hybrid functionals like B3LYP or PBE0, paired with a triple-zeta basis set (e.g., def2-TZVP) and a dispersion correction (like Grimme's D3), are generally considered robust for optimizing the geometries of organic molecules. google.comwiley.com
The introduction of the nonyl group at the C1 position (an sp3-hybridized carbon) of the cyclopentadiene ring influences the local geometry. The C1-C5 and C1-C(nonyl) bond lengths would be standard single bonds. The diene portion of the ring (C2-C3-C4-C5) would exhibit the characteristic alternating double and single bonds, though conjugation leads to bond lengths that are intermediate between pure single and double bonds. researchgate.net The long, flexible nonyl chain would have numerous low-energy conformations, and computational studies would typically focus on the global minimum energy structure.
The electronic structure analysis would reveal the distribution of electron density. The nonyl group, being an alkyl substituent, acts as a weak electron-donating group through an inductive effect. This has a minor, but computable, effect on the electron density within the cyclopentadiene ring compared to unsubstituted cyclopentadiene.
Table 1: Representative Calculated Geometrical Parameters for Substituted Cyclopentadienes This table presents typical bond lengths calculated using DFT for substituted cyclopentadiene systems to illustrate expected values. Specific values for 1-nonyl-1,3-cyclopentadiene would require a dedicated calculation.
| Parameter | Typical Calculated Value (Å) | Reference System | Computational Level |
| C=C (diene) | 1.35 - 1.37 | Cyclopentadiene | B3LYP/6-31G(d) |
| C-C (diene) | 1.46 - 1.48 | Cyclopentadiene | B3LYP/6-31G(d) |
| C-C (sp3) | 1.51 - 1.54 | 5-substituted Cyclopentadienes | B3LYP/6-311++G(d,p) researchgate.net |
| C(ring)-C(substituent) | 1.53 - 1.55 | Methylcyclopentadiene (B1197316) | M06-2X/TZVP researchgate.net |
Substituted cyclopentadienes are classic dienes in Diels-Alder cycloaddition reactions. mit.edu DFT is an invaluable tool for mapping the potential energy surface of these reactions, allowing for the calculation of activation energies (ΔE‡) and reaction enthalpies (ΔHr). researchgate.net This involves locating and characterizing the structures of the reactants, transition states (TS), and products.
For the reaction of this compound with a dienophile, DFT calculations can predict the energetics of competing reaction pathways, such as the formation of endo and exo products. researchgate.net The nonyl group is sterically bulky but is attached to the sp3-hybridized carbon, which is out of the plane of the diene system. Therefore, its influence on the stereoselectivity of a Diels-Alder reaction would be less pronounced than a substituent on the diene backbone itself, but it could still sterically disfavor certain approaches of the dienophile.
Computational studies have shown that Diels-Alder reactions of cyclopentadiene can proceed through either concerted or stepwise mechanisms, depending on the substituents on both the diene and dienophile. mdpi.comd-nb.info DFT calculations can distinguish between these pathways by searching for a single, synchronous transition state (concerted) or for an intermediate and two separate transition states (stepwise). For most reactions with simple alkenes, a concerted mechanism is expected. d-nb.info
Table 2: Example of Calculated Activation Enthalpies for Diels-Alder Reactions of Cyclopentadiene This table shows representative activation enthalpies from DFT studies on cyclopentadiene reactions to exemplify the type of data generated. The nonyl group would slightly modify these values.
| Dienophile | Pathway | Calculated ΔH‡ (kcal/mol) | Reference |
| Ethylene (B1197577) | Concerted | ~25 | researchgate.net |
| Acrylonitrile | endo TS | ~16 | acs.org |
| Acrylonitrile | exo TS | ~18 | acs.org |
| Maleic Anhydride | endo TS | ~13.5 | researchgate.net |
DFT calculations can accurately predict various spectroscopic properties, which is crucial for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. ruc.dkacs.org
For this compound, a theoretical calculation would predict distinct signals for the vinylic protons, the single proton on C1, the two protons on the sp3 ring carbon C5, and the various protons along the nonyl chain. Comparing these calculated shifts with experimental spectra is a powerful method for confirming the structure and assigning specific resonances. ruc.dkrsc.org While a perfect match is not always achieved due to solvent effects and limitations of the functional, the trends and relative shifts are generally very reliable. acs.org Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated, providing further structural confirmation.
Molecular Orbital (MO) Theory and Analysis
Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the interactions of orbitals to explain bonding, reactivity, and electronic properties.
Frontier Molecular Orbital (FMO) theory is a key model for explaining the reactivity and selectivity of pericyclic reactions like the Diels-Alder reaction. nih.gov Reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. meta-synthesis.com A smaller HOMO-LUMO energy gap generally corresponds to a faster reaction. nih.gov
In a typical normal-electron-demand Diels-Alder reaction, cyclopentadiene acts as the electron-rich diene, and its HOMO interacts with the LUMO of an electron-poor dienophile. meta-synthesis.com The 1-nonyl group on 1,3-cyclopentadiene, being weakly electron-donating, will slightly raise the energy of the diene's HOMO. This would decrease the HOMO-LUMO gap with electron-poor dienophiles, potentially leading to a slight increase in reaction rate compared to unsubstituted cyclopentadiene. The coefficients of the FMOs at different atomic centers determine the regioselectivity of the reaction, which can also be analyzed computationally. meta-synthesis.com
Table 3: Representative FMO Energies for Cyclopentadiene and Related Dienes This table provides typical HOMO and LUMO energy values (in eV) to illustrate the principles of FMO theory. An alkyl group like nonyl would be expected to slightly raise the HOMO energy.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Cyclopentadiene | -8.6 | 0.4 | 9.0 |
| 1-Methylcyclopentadiene | -8.4 | 0.5 | 8.9 |
| 2-Methylcyclopentadiene | -8.5 | 0.4 | 8.9 |
Note: Values are illustrative and depend heavily on the computational method.
Deprotonation of the sp3-hybridized C5 carbon of a 1-substituted cyclopentadiene generates the corresponding cyclopentadienyl (B1206354) anion. The parent cyclopentadienyl anion (C₅H₅⁻) is a classic example of an aromatic species, as it is cyclic, planar, fully conjugated, and possesses 6 π-electrons, satisfying Hückel's rule.
Computational studies use criteria such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify aromaticity. rsc.orgjst.go.jp Large negative NICS values in the center of the ring are indicative of aromaticity. Studies on substituted cyclopentadienyl anions have shown that the nature of the substituent affects the degree of aromaticity. Electron-donating groups, such as alkyl groups, generally decrease the aromaticity of the cyclopentadienyl anion ring slightly. researchgate.netrsc.org This is because they can destabilize the negative charge on the ring. Therefore, the 1-nonylcyclopentadienyl anion would be expected to be aromatic, but computational metrics would likely show it to be slightly less aromatic than the unsubstituted cyclopentadienyl anion.
Conversely, the cyclopentadienyl cation (C₅H₅⁺) with 4 π-electrons is antiaromatic and highly unstable. Computational studies show that nearly all substituents, including electron-donating alkyl groups, reduce the degree of antiaromaticity of the cation, making it less unstable. researchgate.netrsc.org
Overlap Integrals and Secondary Orbital Interactions
In the context of cycloaddition reactions, such as the Diels-Alder reaction where cyclopentadienes are common dienes, the extent of orbital overlap between the reactants in the transition state is a critical factor governing the reaction rate and stereoselectivity. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is paramount. nih.gov
The long, flexible nonyl chain primarily exerts its influence through steric hindrance and subtle electronic effects (hyperconjugation). Computational studies on similar alkyl-substituted dienes suggest that the alkyl group can affect the energies of the frontier molecular orbitals. mdpi.com This, in turn, influences the primary overlap integrals with a dienophile's LUMO.
To illustrate the concept, consider a hypothetical Diels-Alder reaction. The overlap integrals would be calculated for different approach geometries (endo vs. exo) to predict the favored product.
Table 1: Illustrative Overlap Integral Data for a Hypothetical Diels-Alder Reaction
| Transition State Geometry | Primary Overlap Integral (HOMO-LUMO) | Secondary Orbital Interaction | Expected Kinetic Product |
| Endo Approach | Significant | Favorable | Yes |
| Exo Approach | Significant | Unfavorable | No |
This table is illustrative and based on general principles of Diels-Alder reactions involving substituted cyclopentadienes.
Quantum Chemical Calculations for Structure-Reactivity Relationships
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its reactivity. mdpi.com These calculations can determine key electronic properties that govern chemical behavior.
The nonyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO of the cyclopentadiene ring through hyperconjugation. A higher HOMO energy generally leads to a smaller HOMO-LUMO gap with electron-deficient dienophiles, which, according to Frontier Molecular Orbital (FMO) theory, accelerates the rate of normal-electron-demand Diels-Alder reactions. mdpi.com
Computational studies on various substituted cyclopentadienes have established clear trends. For instance, electron-donating groups increase the nucleophilicity of the diene. mdpi.com The electrophilicity index, another important descriptor derived from conceptual DFT, can also be calculated to predict reactivity in polar reactions.
Table 2: Predicted Electronic Properties of Substituted Cyclopentadienes
| Substituent at C1 | HOMO Energy (eV) (Predicted Trend) | Nucleophilicity Index (N) (Predicted Trend) | Reactivity in normal D-A reactions (Predicted Trend) |
| -H | Baseline | Baseline | Baseline |
| -CH₃ | Higher | Higher | Increased |
| -C₉H₁₉ (Nonyl) | Higher than -CH₃ | Higher than -CH₃ | Increased |
This table illustrates the expected trends based on the electron-donating nature of alkyl groups. Absolute values would require specific calculations.
These calculations help in quantifying the structure-reactivity relationship, allowing for predictions of how changes in the alkyl substituent would affect the reaction outcomes.
Computational Modeling of Catalytic Cycles and Intermediates
Cyclopentadienyl (Cp) ligands and their substituted derivatives are ubiquitous in organometallic chemistry and catalysis. The nonyl-substituted cyclopentadienyl anion, derived from this compound, can serve as a ligand in transition metal complexes used as catalysts for various transformations, such as olefin polymerization. schrodinger.com
Computational modeling is a vital tool for studying the mechanisms of these catalytic cycles. researchgate.net By calculating the energies of reactants, products, and, most importantly, transition states and intermediates, a detailed energy profile of the catalytic reaction can be constructed.
For a hypothetical polymerization reaction catalyzed by a zirconocene (B1252598) complex bearing a nonyl-cyclopentadienyl ligand, computational models could elucidate:
Catalyst Activation: The interaction of the precatalyst with a cocatalyst like methylaluminoxane (B55162) (MAO).
Olefin Coordination: The binding of the monomer to the active catalytic center.
Insertion Step: The migratory insertion of the olefin into the metal-alkyl bond, which is the chain propagation step.
Termination Pathways: The mechanisms by which the polymer chain is released from the metal center.
The long nonyl chain would primarily introduce steric bulk, which can influence the regioselectivity and stereoselectivity of the polymerization. schrodinger.com It might also affect the solubility and stability of the catalyst.
Table 3: Illustrative Energy Profile for a Catalytic Step (Olefin Insertion)
| Species | Method | Relative Free Energy (kcal/mol) |
| Active Catalyst + Olefin | DFT (e.g., B3LYP/6-31G) | 0.0 |
| Transition State | DFT (e.g., B3LYP/6-31G) | +10 to +15 |
| Product (Lengthened Chain) | DFT (e.g., B3LYP/6-31G*) | -20 to -25 |
This table provides a hypothetical energy profile for a key step in a catalytic cycle. The values are representative and would vary depending on the specific metal, olefin, and calculation level.
Through such modeling, researchers can gain insights into how the nonyl substituent modulates the activity and selectivity of the catalyst, guiding the design of more efficient catalytic systems.
Applications of 1,3 Cyclopentadiene, 1 Nonyl in Advanced Chemical Synthesis and Catalysis
Precursor in Organometallic Catalysis
1,3-Cyclopentadiene, 1-nonyl is a key building block in the synthesis of nonyl-substituted metallocene catalysts. These catalysts, typically based on transition metals like zirconium or titanium, are instrumental in olefin polymerization. The presence of the long-chain nonyl group on the cyclopentadienyl (B1206354) ligand imparts specific properties to the catalyst, influencing its stability, solubility, and catalytic activity.
Synthesis of Nonyl-Substituted Metallocene Catalysts
The synthesis of nonyl-substituted metallocene catalysts generally involves the deprotonation of this compound to form the corresponding nonyl-cyclopentadienyl anion. This anion is then reacted with a suitable metal halide, such as zirconium tetrachloride (ZrCl₄), to yield the desired metallocene complex, for instance, bis(nonylcyclopentadienyl)zirconium dichloride.
The synthetic route can be generalized as follows:
Deprotonation: 1-Nonyl-1,3-cyclopentadiene is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to abstract a proton and form the lithium nonylcyclopentadienide salt.
Salt Metathesis: The resulting salt is then reacted with a transition metal halide (e.g., ZrCl₄ or TiCl₄) in an appropriate solvent. This step leads to the formation of the nonyl-substituted metallocene dichloride and a lithium halide byproduct, which can be removed by filtration.
The general structure of a nonyl-substituted zirconocene (B1252598) dichloride is depicted below:
Interactive Data Table: Synthesis of a Nonyl-Substituted Zirconocene Dichloride
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | This compound | n-Butyllithium | Lithium nonylcyclopentadienide |
Influence of Bulky Ligands on Catalyst Performance and Stability
The nonyl group is considered a bulky ligand, and its presence on the cyclopentadienyl ring significantly impacts the performance and stability of the resulting metallocene catalyst. The steric bulk of the nonyl group can influence several aspects of the catalyst's behavior:
Catalyst Stability: The bulky nonyl groups can shield the catalytically active metal center from deactivating species, thereby enhancing the thermal stability of the catalyst. This increased stability is particularly advantageous for polymerization reactions conducted at higher temperatures.
Solubility: The long alkyl chain of the nonyl group can increase the solubility of the metallocene catalyst in nonpolar organic solvents, which are commonly used in industrial polymerization processes.
Monomer Access: The steric hindrance created by the nonyl group can influence the coordination and insertion of olefin monomers at the metal center. This can affect the rate of polymerization and the microstructure of the resulting polymer.
Chain Termination: The steric environment around the metal center can also influence the rate of chain termination reactions, such as β-hydride elimination, which in turn affects the molecular weight of the polymer.
Catalytic Activity in Olefin Polymerization (e.g., Ethylene (B1197577), 1-Hexene)
Nonyl-substituted metallocene catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibit catalytic activity in the polymerization of olefins like ethylene and 1-hexene (B165129). The long alkyl chain of the nonyl group can modulate the electronic and steric properties of the catalyst's active site, thereby influencing its polymerization behavior.
While specific data for 1-nonyl-1,3-cyclopentadiene derived catalysts is not extensively reported in publicly available literature, studies on metallocenes with other long-chain alkyl substituents provide valuable insights. For instance, in ethylene polymerization, the presence of bulky alkyl groups can lead to the production of polyethylene (B3416737) with varying molecular weights and distributions.
In the case of 1-hexene polymerization, the steric bulk of the nonyl ligand is expected to play a more pronounced role due to the larger size of the monomer compared to ethylene. This can affect the rate of monomer incorporation and the stereoselectivity of the polymerization, potentially leading to poly(1-hexene) with specific tacticities.
Interactive Data Table: Hypothetical Catalytic Activity of a Nonyl-Substituted Zirconocene Catalyst
| Monomer | Cocatalyst | Polymerization Conditions | Activity (kg Polymer / mol Catalyst · h) | Polymer Properties |
|---|---|---|---|---|
| Ethylene | MAO | 80 °C, 10 atm | (Data not available) | High molecular weight polyethylene |
Note: The data in this table is hypothetical and serves to illustrate the expected trends. Specific experimental data for catalysts derived from this compound is required for accurate values.
Mechanistic Insights into "Propyl Effect" and its Extension to Nonyl Analogs
The "propyl effect" in metallocene-catalyzed olefin polymerization refers to the observation that certain metallocenes with n-propyl substituents on the cyclopentadienyl rings exhibit unexpectedly high catalytic activities and produce polymers with higher molecular weights compared to their methyl- or ethyl-substituted counterparts. This effect is attributed to a favorable combination of electronic and steric factors that optimize the monomer insertion process and suppress chain termination reactions.
Extending this concept to nonyl analogs, it is hypothesized that the long, flexible nonyl chain could have a more complex influence on the catalytic process. The increased chain length might lead to intramolecular interactions or create a specific microenvironment around the catalytic center that could either enhance or hinder polymerization activity. Mechanistic studies would be necessary to elucidate the precise nature of the "nonyl effect" and determine if it follows the same trends observed with the "propyl effect." Such studies would involve detailed kinetic analysis and computational modeling to understand the energetics of monomer coordination, insertion, and chain termination steps.
Role in Polymer Chemistry and Functional Polymeric Materials
Beyond its use as a precursor for soluble catalysts, this compound and its derivatives can also play a direct role in polymer chemistry, particularly in the synthesis of functional polymeric materials through processes like cyclopolymerization.
Cyclopolymerization Studies of Nonyl-Substituted Cyclopentadienes
Cyclopolymerization is a polymerization technique that involves the intramolecular cyclization of a monomer containing two or more polymerizable double bonds to form a polymer with cyclic repeating units in the main chain. While 1,3-cyclopentadiene itself can undergo Diels-Alder dimerization and subsequent polymerization, specifically designed nonyl-substituted dienes could be explored for their cyclopolymerization behavior.
For instance, a monomer containing both a nonyl-substituted cyclopentadiene (B3395910) moiety and another polymerizable group could potentially undergo cyclopolymerization to yield polymers with unique architectures and properties. The presence of the nonyl group would be expected to influence the solubility and thermal properties of the resulting polymer. Research in this area would contribute to the development of novel functional polymers with potential applications in areas such as specialty plastics, membranes, and advanced materials.
Precursor to Co-monomers in Specialty Polymer Production
The incorporation of this compound as a co-monomer in specialty polymer production is an area of significant potential. The nonyl substituent, a nine-carbon alkyl chain, can impart unique properties to the resulting polymer. In the context of polynorbornenes, which are structurally related, the length of n-alkyl substituents has been shown to significantly influence the physical properties of the polymer. For instance, varying the alkyl chain length can alter the polymer's phase state from glassy to rubbery. This suggests that poly(1-nonyl-cyclopentadiene) or its copolymers could be designed to have specific glass transition temperatures (Tg) and mechanical properties.
The long alkyl chain would likely increase the polymer's solubility in nonpolar organic solvents and decrease its crystallinity, leading to materials with enhanced flexibility and processability. These characteristics are highly desirable in applications such as specialty coatings, adhesives, and as toughening agents for more brittle polymer matrices.
Table 1: Potential Properties Imparted by 1-Nonyl-1,3-Cyclopentadiene as a Co-monomer
| Property | Influence of the 1-Nonyl Group | Potential Application |
| Solubility | Increased solubility in nonpolar solvents | Solution-processable polymers for coatings and films |
| Flexibility | Increased chain mobility, lower Tg | Elastomers, flexible plastics, and impact modifiers |
| Adhesion | Enhanced interaction with nonpolar substrates | Pressure-sensitive adhesives, sealants |
| Hydrophobicity | Increased water repellency | Water-resistant coatings, hydrophobic surfaces |
Depolymerization and Chemical Recycling of Related Cyclopentadiene Polymers
The concept of a circular polymer economy heavily relies on the ability to depolymerize plastics back to their monomeric units for repolymerization, a process known as chemical recycling. researchgate.net While specific studies on the depolymerization of poly(1-nonyl-cyclopentadiene) are not available, the principles of depolymerizing related polymers offer valuable insights. The depolymerization of polymers is often an energy-intensive process. osti.gov However, polymers designed for closed-loop recycling can be depolymerized back into high-purity monomers, which can then be repolymerized into materials with no loss of performance. rsc.org
The presence of the nonyl group could influence the thermodynamics and kinetics of depolymerization. The bulky alkyl chain might introduce steric strain into the polymer backbone, potentially lowering the ceiling temperature and facilitating thermal depolymerization under milder conditions compared to unsubstituted polycyclopentadiene. Research on other polymer systems has shown that careful design of monomer and polymer structures can lead to materials that are readily recyclable. rsc.org This suggests that polymers derived from 1-nonyl-1,3-cyclopentadiene could be candidates for designing recyclable materials.
Synthetic Synthon in Complex Organic Molecule Construction
This compound serves as a valuable synthetic synthon, particularly in the construction of complex organic molecules. Its utility stems from the reactive diene system of the cyclopentadiene ring, which readily participates in cycloaddition reactions.
Diels-Alder Adducts as Key Intermediates in Target Molecule Synthesis
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. 1,3-Cyclopentadiene and its derivatives are highly reactive dienes in these [4+2] cycloaddition reactions. The reaction of 1-nonyl-1,3-cyclopentadiene with a suitable dienophile would yield a Diels-Alder adduct, which is a key intermediate for the synthesis of more complex target molecules. The nonyl group, while not directly involved in the cycloaddition, can influence the reaction's stereoselectivity and the physical properties of the adduct, such as its solubility and crystallinity, which can be advantageous for purification and subsequent transformations.
Formation of Bicyclic and Polycyclic Scaffolds
The Diels-Alder reaction of 1-nonyl-1,3-cyclopentadiene inherently forms a bicyclic system. This bicyclo[2.2.1]heptene scaffold is a common motif in many natural products and pharmaceutically active compounds. The nonyl substituent can be strategically positioned to influence the facial selectivity of the cycloaddition, leading to the preferential formation of either the endo or exo isomer. This control over stereochemistry is crucial in the synthesis of complex polycyclic molecules where multiple stereocenters need to be set with precision. Further intramolecular reactions of functional groups on the nonyl chain or the dienophile can lead to the construction of more elaborate polycyclic scaffolds.
Table 2: Influence of the 1-Nonyl Group on Diels-Alder Reactions
| Feature | Influence of the 1-Nonyl Group | Synthetic Advantage |
| Stereoselectivity | Can direct the dienophile to one face of the diene | Control over the formation of endo/exo isomers |
| Solubility of Adducts | Increased solubility in organic solvents | Easier purification and handling of intermediates |
| Further Functionalization | The alkyl chain can be a handle for further reactions | Access to a wider range of complex molecular architectures |
Development of Green Chemistry Approaches in Synthetic Applications
The principles of green chemistry aim to design chemical processes that are environmentally benign. The use of 1-nonyl-1,3-cyclopentadiene in synthesis can align with these principles in several ways. The long alkyl chain increases the compound's solubility in greener solvents, such as supercritical CO2 or bio-based solvents, reducing the reliance on hazardous traditional organic solvents.
Furthermore, Diels-Alder reactions are often characterized by high atom economy, as all the atoms of the reactants are incorporated into the product. This minimizes waste generation. The development of catalytic, enantioselective Diels-Alder reactions using substrates like 1-nonyl-1,3-cyclopentadiene would further enhance the green credentials of the synthesis by reducing the need for stoichiometric chiral auxiliaries.
Advanced Analytical Methodologies for Characterization of 1,3 Cyclopentadiene, 1 Nonyl and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Advanced Separation Methods for Isomeric and Stereoisomeric Mixtures
The synthesis of 1-nonyl-1,3-cyclopentadiene can result in a mixture of positional isomers, primarily 1-nonyl- and 2-nonyl-cyclopentadiene, due to the facile cnrs.frgoogle.com-sigmatropic shifts of hydrogen atoms inherent to the cyclopentadiene (B3395910) ring. Furthermore, the presence of stereocenters can lead to mixtures of stereoisomers. The effective separation and quantification of these isomers are critical as their relative ratios can significantly influence reactivity and the properties of resulting polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile isomers. The coupling of a gas chromatograph, which separates compounds based on their boiling points and interactions with a stationary phase, to a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns, allows for the detailed analysis of complex mixtures. nist.gov For alkylated cyclopentadienes, GC-MS can distinguish between positional isomers. google.com The availability of molecular ions in techniques like cold electron ionization (EI) GC-MS is particularly useful for analyzing hydrocarbon isomer distributions. spectroscopyonline.com Quantitative analysis of specific isomers can be achieved by operating the mass spectrometer in single ion monitoring (SIM) mode, which enhances sensitivity for pre-selected ions characteristic of each isomer. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative and recycling preparative modes, offers a robust solution for separating less volatile or thermally sensitive isomers, including stereoisomers. jai.co.jp While standard reversed-phase HPLC can sometimes resolve diastereomers based on subtle differences in their secondary structure and interaction with the stationary phase nih.govchromforum.org, more challenging separations may require specialized columns. Gel Permeation Chromatography (GPC) columns, used in a recycling preparative HPLC setup, have been shown to successfully separate cis/trans stereoisomers that were inseparable by standard LC and GC methods. jai.co.jp For chiral separations, dedicated chiral stationary phases (CSPs) are typically employed to resolve enantiomers. sciencenet.cn The choice of eluent system and temperature are critical parameters that can be optimized to improve resolution between closely related isomers. nih.gov
A patent describing the synthesis of n-alkyl cyclopentadienes highlights that the products are often an approximate 1:1 mixture of 1-alkyl- and 2-alkyl-cyclopentadiene isomers. While Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine the isomer ratio based on the integration of specific methylene (B1212753) proton signals, chromatographic techniques are essential for their physical separation. google.comgoogle.com
| Analytical Technique | Principle of Separation | Application to Alkyl-Cyclopentadiene Isomers | Key Findings / Example |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Difference in volatility and interaction with stationary phase; mass-to-charge ratio. | Separation and identification of positional isomers (e.g., 1-nonyl- vs. 2-nonyl-cyclopentadiene). | Can distinguish isomers with the same nominal mass but different structures. nist.gov Enhanced sensitivity is achieved using Single Ion Monitoring (SIM). nih.gov |
| Recycling Preparative HPLC with GPC Columns | Size exclusion; hydrodynamic volume. | Separation of cis/trans stereoisomers of substituted cyclopentadiene derivatives. | Successfully separated stereoisomers that were inseparable by conventional GC and LC methods. jai.co.jp |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of diastereomeric peptide analogs with single amino acid stereoisomer substitutions. | Resolution is based on subtle differences in peptide secondary structure induced by the stereoisomer. nih.gov |
| Chiral Chromatography | Differential interaction with a chiral stationary phase (CSP). | Separation of enantiomers of chiral cyclopentadiene derivatives. | Provides a route to enantiomerically pure compounds, crucial for asymmetric catalysis. sciencenet.cn |
X-ray Diffraction for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure-property relationships of materials. For derivatives of 1,3-cyclopentadiene, 1-nonyl, obtaining a single crystal suitable for X-ray diffraction can yield a wealth of structural data.
While a specific crystal structure for this compound is not prominently available in the literature, numerous studies on substituted cyclopentadiene derivatives demonstrate the power of this technique. For instance, single-crystal X-ray diffraction has been used to determine the solid-state structures of:
Ferrocenyl ester derivatives , revealing eclipsed conformations of the cyclopentadienyl (B1206354) rings and the relative orientations of the ester pendant groups. nih.gov
Carbene-functionalized cyclopentadiene compounds , confirming their molecular structures and providing insight into intramolecular charge transfer. researchgate.net
A ferrocene-type iron complex with pyridyl-functionalized pentamethylcyclopentadienyl ligands , which crystallized in the triclinic space group P-1. scispace.com
Potassium salts of di- and tri-arylsubstituted cyclopentadienes , which were found to form 1D and 2D coordination polymer structures in the solid state. mdpi.com
The structural determination process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. cam.ac.uk The data obtained from such an analysis for a derivative of this compound would be presented in a standardized format, as shown in the hypothetical data table below, which is based on published structures of related compounds. researchgate.net
| Parameter | Example Value (based on a related titanocene (B72419) dichloride researchgate.net) | Significance for this compound |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 6.973 Å, b = 36.91 Å, c = 10.063 Å, β = 93.35° | Defines the size and shape of the repeating unit in the crystal. |
| Volume (V) | 2584 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within the unit cell. |
| Calculated Density (Dc) | 1.467 g/cm³ | A theoretical density derived from the crystal structure. |
| Final R-factor | 0.088 | An indicator of the quality of the fit between the crystallographic model and the experimental data. |
The length and conformation of the nonyl chain would be a key feature determined by X-ray diffraction, as would the exact substitution pattern on the cyclopentadiene ring and the planarity of the ring itself. These structural details are critical for understanding intermolecular interactions, such as van der Waals forces from the alkyl chains, which dictate the packing of molecules in the solid state and influence the material's bulk properties. rsc.org
Thermogravimetric Analysis (TGA) in Polymer-Related Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgresearchgate.net It is particularly valuable for studying the thermal stability and decomposition behavior of polymers derived from monomers like this compound. The resulting TGA curve provides quantitative information on mass loss associated with processes like moisture evaporation, solvent removal, and, most importantly, polymer degradation. perkinelmer.com
Polymers based on dicyclopentadiene (B1670491) (DCPD), the dimer of cyclopentadiene, are well-studied and serve as excellent models for what can be expected from polymers of alkylated cyclopentadienes. TGA studies on these materials reveal their thermal decomposition profile, which is critical for determining their maximum service temperature and processing limits. wikipedia.orgnih.gov
A typical TGA experiment involves heating a small amount of the polymer at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. cnrs.fr The resulting thermogram plots the percentage of remaining mass against temperature. Key data points from the TGA curve include:
Onset Decomposition Temperature (T_d) : The temperature at which significant mass loss begins.
Temperature of Maximum Rate of Degradation (T_max) : The temperature at which the rate of mass loss is highest, identified by the peak in the derivative thermogravimetric (DTG) curve.
Char Yield : The percentage of residual mass remaining at the end of the analysis at a high temperature (e.g., 700 °C).
Studies on dicyclopentadiene-based epoxy resins show a two-stage weight loss behavior, with initial degradation occurring around 220-295 °C and a second rapid loss at higher temperatures. cnrs.fr Functionalized polydicyclopentadiene (PDCPD) has been shown to be extremely stable up to 300 °C. nih.gov The thermal stability of such polymers is a key attribute for their application in high-performance materials. e3s-conferences.org
| Polymer System | Onset Temperature (5% weight loss) | T_max (Maximum Degradation Rate) | Char Yield at 700 °C | Reference |
| DG/DDM Epoxy Resin | ~220 °C | 397 °C and 442 °C | Not specified | cnrs.fr |
| DG/TS (Silicon-containing) Epoxy Resin | ~277 °C | Not specified | ~6.2% | cnrs.fr |
| PUF-DCPD Microcapsules | ~250 °C | - | ~27.4% (at 500 °C) | mdpi.com |
| Crosslinked Carboxyl-functionalized PDCPD | >300 °C | Not specified | High | nih.gov |
The incorporation of a long alkyl chain like nonyl into the polymer structure would be expected to influence its thermal properties. The nonyl groups might initially lead to a lower glass transition temperature (Tg) due to increased free volume but could also affect the degradation mechanism and char yield. TGA provides the essential data to quantify these effects and compare the thermal stability of different polymer formulations.
Future Research Directions and Emerging Trends in 1,3 Cyclopentadiene, 1 Nonyl Chemistry
Development of Highly Atom-Economical and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic methodologies, with a strong emphasis on atom economy and the use of sustainable resources. Future research concerning 1,3-cyclopentadiene, 1-nonyl is poised to focus on developing synthetic pathways that minimize waste and environmental impact.
Current synthetic strategies for alkylated cyclopentadienes often involve multi-step processes that can generate significant byproducts. arkat-usa.org Emerging research is exploring more direct and efficient routes. One promising avenue is the use of catalytic C-H functionalization, which allows for the direct introduction of the nonyl group onto the cyclopentadiene (B3395910) ring, avoiding the need for pre-functionalized starting materials. sciengine.comnih.gov Additionally, the development of novel catalytic systems, potentially based on earth-abundant metals, is a key area of investigation to enhance the sustainability of these syntheses. rsc.org
Another trend is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. This can lead to higher yields, reduced reaction times, and a smaller environmental footprint.
The table below outlines potential atom-economical synthetic strategies for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Alkylation | Reduces the number of synthetic steps, minimizes waste. | Development of highly selective and active catalysts. |
| Catalytic Coupling Reactions | Allows for the use of readily available starting materials. acs.org | Design of robust and recyclable catalytic systems. |
| Flow Chemistry Synthesis | Improved reaction control, safety, and scalability. | Optimization of reactor design and reaction conditions. |
| Biocatalytic Approaches | Use of enzymes for highly selective transformations under mild conditions. rsc.org | Discovery and engineering of suitable enzymes. |
Rational Design of Next-Generation Nonyl-Cyclopentadienyl Ligands for Advanced Catalysis
The nonyl group on the cyclopentadienyl (B1206354) ligand provides unique steric and electronic properties that can be harnessed to fine-tune the behavior of metal catalysts. Future research will focus on the rational design of more sophisticated nonyl-cyclopentadienyl ligands to achieve unprecedented levels of control in catalytic reactions.
The long alkyl chain of the nonyl group can influence the solubility of the resulting metal complex, which is a critical factor in both homogeneous and heterogeneous catalysis. For instance, nonyl-substituted cyclopentadienyl iridium complexes have shown significant efficacy against certain cancer cells, with the nonyl group potentially influencing the complex's interaction with biological membranes. rsc.org
Furthermore, the steric bulk of the nonyl group can create a specific pocket around the metal center, influencing the selectivity of catalytic transformations. nih.govacs.org By strategically modifying the position and conformation of the nonyl group, researchers can design ligands that favor the formation of a desired product isomer. This is particularly relevant in asymmetric catalysis, where the creation of a specific enantiomer is crucial. nih.gov The development of chiral nonyl-cyclopentadienyl ligands is an active area of research with the potential to unlock new enantioselective transformations. sciengine.comresearchgate.net
The following table summarizes the key design considerations for next-generation nonyl-cyclopentadienyl ligands.
| Design Feature | Desired Catalytic Property | Research Approach |
| Tunable Steric Hindrance | Enhanced regioselectivity and stereoselectivity. acs.org | Variation of nonyl group attachment point and introduction of other substituents. |
| Modified Electronic Properties | Altered catalyst reactivity and stability. nih.govnih.gov | Introduction of electron-donating or electron-withdrawing groups on the Cp ring. |
| Incorporation of Chirality | Asymmetric induction in catalytic reactions. nih.gov | Synthesis of enantiomerically pure nonyl-cyclopentadienyl ligands. |
| Enhanced Solubility | Improved performance in specific solvent systems or biphasic catalysis. | Modification of the nonyl chain or introduction of polar functional groups. |
Exploration of Novel Reactivity Modes and Unprecedented Transformation Pathways
The unique electronic and steric environment created by the 1-nonyl-1,3-cyclopentadiene ligand can lead to novel reactivity patterns when coordinated to a metal center. A significant area of future research will be the exploration of these new reactivity modes to discover and develop unprecedented chemical transformations.
One area of interest is the potential for the nonyl group to participate directly in the catalytic cycle through C-H activation or other intramolecular processes. This could lead to the development of "ligand-cooperative" catalysis, where the ligand is not merely a spectator but plays an active role in the transformation.
Furthermore, the fluxional nature of the cyclopentadienyl ring, which can undergo sigmatropic rearrangements, can be influenced by the nonyl substituent. wikipedia.org Understanding and controlling this dynamic behavior could open up new avenues for controlling reaction pathways and accessing novel molecular architectures. The study of how the nonyl group affects the rate of 1,5-hydrogen shifts in cyclopentadiene derivatives is an example of this line of inquiry. nih.gov
Researchers are also interested in how nonyl-cyclopentadienyl metal complexes interact with unconventional substrates. This could lead to the development of new methods for the functionalization of traditionally inert chemical bonds, such as those in small alkanes or dinitrogen. chinesechemsoc.org
Integration of Advanced Computational Methodologies for Predictive Chemical Design
The rational design of catalysts and the prediction of their reactivity can be significantly accelerated through the use of advanced computational methods. udg.edu Future research on this compound will increasingly rely on computational chemistry to guide experimental efforts.
Density Functional Theory (DFT) calculations can be used to model the structure of nonyl-cyclopentadienyl metal complexes and to predict their electronic properties. acs.org This information is invaluable for understanding how the ligand influences the reactivity of the metal center. Computational models can also be used to investigate reaction mechanisms and to identify the key factors that control selectivity. nih.govacs.org
Machine learning and artificial intelligence are also emerging as powerful tools for catalyst design. nih.gov By training algorithms on large datasets of experimental and computational data, it is possible to develop predictive models that can identify promising new ligand structures and reaction conditions. This data-driven approach has the potential to dramatically accelerate the discovery of new and improved catalysts based on the nonyl-cyclopentadienyl scaffold. acs.org
The integration of these computational tools will enable a more predictive and less empirical approach to the development of catalysts incorporating this compound.
Role of this compound in Circular Economy Initiatives for Materials Science
The principles of the circular economy, which aim to minimize waste and maximize the reuse and recycling of materials, are becoming increasingly important in materials science. researchgate.netchula.ac.thresearchgate.net this compound and its derivatives have the potential to play a significant role in these initiatives.
One area of application is in the development of recyclable polymers. The Diels-Alder reaction, a cornerstone of organic synthesis, is a reversible process. nih.gov Cyclopentadiene derivatives are highly reactive dienes in this reaction. wikipedia.org By incorporating the 1-nonyl-1,3-cyclopentadiene moiety into polymer backbones, it may be possible to design materials that can be depolymerized back to their constituent monomers under specific conditions, such as heating. nih.gov This would allow for the closed-loop recycling of these materials, reducing the reliance on virgin feedstocks. The nonyl group could also be used to tune the physical properties of these recyclable polymers.
Furthermore, catalysts based on nonyl-cyclopentadienyl ligands could be employed in the chemical recycling of existing plastic waste. iscc-system.org These catalysts could be designed to selectively break down common polymers into valuable chemical building blocks, which can then be used to create new materials. The unique properties of the nonyl-cyclopentadienyl ligand could be leveraged to achieve high efficiency and selectivity in these depolymerization reactions.
The development of materials and processes that align with the principles of a circular economy is a major challenge for the 21st century. Research into the applications of this compound in this area is still in its early stages, but it holds significant promise for a more sustainable future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
